S-[(Trimethylsilyl)ethynyl] benzenecarbothioate
Description
S-[(Trimethylsilyl)ethynyl] benzenecarbothioate is a thioester derivative featuring a benzenecarbothioate backbone modified with a trimethylsilyl (TMS)-ethynyl substituent. Thioesters are pivotal in organic synthesis and biochemistry, often serving as acyl transfer agents or intermediates in catalytic cycles. The TMS-ethynyl group confers unique steric and electronic properties, enhancing thermal stability and modulating reactivity.
Properties
CAS No. |
62785-84-6 |
|---|---|
Molecular Formula |
C12H14OSSi |
Molecular Weight |
234.39 g/mol |
IUPAC Name |
S-(2-trimethylsilylethynyl) benzenecarbothioate |
InChI |
InChI=1S/C12H14OSSi/c1-15(2,3)10-9-14-12(13)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
RQAZEXCQPQDPRT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CSC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[(Trimethylsilyl)ethynyl] benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: S-[(Trimethylsilyl)ethynyl] benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
S-[(Trimethylsilyl)ethynyl] benzenecarbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems, is ongoing.
Mechanism of Action
The mechanism by which S-[(Trimethylsilyl)ethynyl] benzenecarbothioate exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl group provides a site for further functionalization, enabling the compound to interact with different biological and chemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs include S-triphenylplumbyl benzenecarbothioate (CAS 1802-86-4) and S-triphenylplumbyl ethanethioate (CAS 15590-78-0), which replace the TMS-ethynyl group with a triphenylplumbyl (PbPh₃) moiety . These compounds exemplify how substituent choice influences properties:
| Property | S-[(TMS)ethynyl] Benzenecarbothioate | S-Triphenylplumbyl Benzenecarbothioate |
|---|---|---|
| Substituent | Trimethylsilyl-ethynyl | Triphenylplumbyl |
| Electron Effects | Electron-withdrawing (Si–C≡C) | Electron-donating (Pb–Ph₃) |
| Thermal Stability | High (Si–C bonds resistant to cleavage) | Moderate (Pb–S bonds prone to degradation) |
| Toxicity | Low (silicon-based) | High (lead-containing) |
| Applications | Organometallic synthesis, protecting groups | Heavy metal catalysis, niche intermediates |
Research Findings
- A 2017 study on lead-based thioesters demonstrated their efficacy in aryl transfer reactions but noted significant Pb leaching, complicating purification .
- Silicon analogs, while less reactive, enable cleaner transformations in pharmaceutical intermediates, as evidenced by their use in TMS-ethynyl-protected thiols for drug delivery systems.
Biological Activity
Chemical Structure and Properties
S-[(Trimethylsilyl)ethynyl] benzenecarbothioate is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further linked to a benzenecarbothioate structure. This configuration suggests potential interactions with biological targets due to the functional groups involved.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, compounds with similar structures have been investigated for their ability to inhibit viral entry by targeting envelope proteins. These studies emphasize the importance of structural modifications in enhancing antiviral efficacy .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Inhibitory assays have shown that compounds with similar thiocarbonate functionalities can modulate enzyme activity, suggesting a potential role in therapeutic applications targeting metabolic disorders .
Cytotoxicity and Cell Viability
A series of cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate a dose-dependent effect on cell viability in various cancer cell lines, demonstrating its potential as an anticancer agent. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic development .
Study 1: Antiviral Efficacy
In a controlled study, this compound was tested against a panel of viruses. The compound demonstrated significant inhibition of viral replication in vitro, particularly against flaviviruses. The mechanism was attributed to interference with viral envelope protein interactions with host cell membranes .
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of this compound. The compound was shown to inhibit key enzymes involved in lipid metabolism, suggesting potential applications in managing metabolic syndromes. The IC50 values were determined through enzymatic assays, revealing effective concentrations that warrant further investigation .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Significant inhibition | |
| Enzyme Inhibition | Modulation of enzyme activity | |
| Cytotoxicity | Selective towards cancer cells |
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical) | 15 | 5 |
| MCF-7 (Breast) | 10 | 7 |
| Normal Fibroblasts | >100 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
